Red-Shifted UV Absorption and Photopolymerization Efficiency Gain
In a systematic study of naphthalene-based oxime ester photoinitiators, compounds bearing a methoxy substituent demonstrated significantly red-shifted UV absorption characteristics and enhanced photopolymerization conversion efficiency compared to methoxy-free analogs [1]. Specifically, the 1-naphthalene-based compound with an o-methoxy substituent (structurally analogous to the methoxyvinyl motif in 2-(1-Methoxyvinyl)naphthalene) achieved a final conversion efficiency of 46% under UV irradiation and 41% under 405 nm LED irradiation, representing the highest performance within the tested series [1]. This methoxy-induced enhancement provides a clear advantage for applications requiring efficient photoinitiation and broad-spectrum UV responsiveness.
| Evidence Dimension | Final conversion efficiency in free radical photopolymerization |
|---|---|
| Target Compound Data | 46% (UV); 41% (405 nm LED) for naphthalene-based oxime ester containing o-methoxy substituent |
| Comparator Or Baseline | Methoxy-free naphthalene-based oxime ester analogs |
| Quantified Difference | Methoxy-substituted compound exhibits highest conversion efficiency in series; exact difference vs. methoxy-free not numerically specified but described as 'highest' and 'red-shifted absorption region' |
| Conditions | Photopolymerization of TMPTA monomer using photo-DSC instrument under UV and 405 nm LED lamps |
Why This Matters
Higher conversion efficiency and red-shifted absorption directly translate to faster curing rates, lower energy consumption, and broader lamp compatibility in industrial photopolymerization processes, providing a verifiable performance advantage for methoxyvinyl-substituted naphthalene-based photoinitiators over methoxy-free analogs.
- [1] Li, Y.; Wang, J.; Zhang, L. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. Polymers 2022, 14, 5261. View Source
